12-Keto Dieldrin

Overview

Description

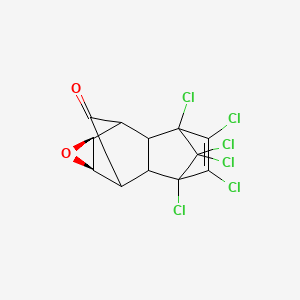

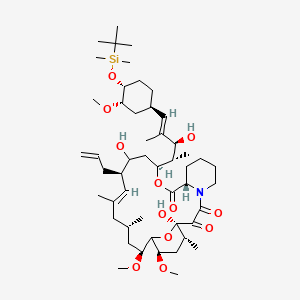

12-Keto Dieldrin is a biochemical used for proteomics research . It is an organochlorine compound that was originally produced as an insecticide . The molecular formula of 12-Keto Dieldrin is C12H6Cl6O2 and it has a molecular weight of 394.89 .

Synthesis Analysis

Dieldrin is closely related to aldrin, which reacts further to form dieldrin . Aldrin is not toxic to insects; it is oxidized in the insect to form dieldrin which is the active compound . The degradation of dieldrin includes four pathways: oxidation, reduction, hydroxylation, and hydrolysis .Molecular Structure Analysis

The molecular formula of 12-Keto Dieldrin is C12H6Cl6O2 . The molecular weight is 394.89 . For more detailed structural information, you may refer to resources like ChemSpider .Chemical Reactions Analysis

In the presence of microorganisms, dieldrin is oxidized to keto-aldrin or reduced to monochlorodieldrin . The degradation of dieldrin includes four pathways: oxidation, reduction, hydroxylation, and hydrolysis, with 9-hydroxydieldrin and dihydroxydieldrin as major products .Physical And Chemical Properties Analysis

Dieldrin is a colorless to light-tan crystal with a mild, chemical odor . It has a molecular weight of 380.9 and a specific gravity of 1.75 . It is noncombustible .Scientific Research Applications

Toxicity of Dieldrin Metabolites: Major metabolites of dieldrin were identified and tested for their toxicities in cockroaches. Among them, a metabolite similar to 12-ketoendrin was not so toxic to the German cockroach, indicating variability in the toxicity of different metabolites (Kadous & Matsumura, 1982).

Endocrine Disruption in Fish: Exposure to dieldrin altered the expression of genes important for reproduction in largemouth bass, indicating its role as an endocrine disruptor (Garcia-Reyero et al., 2006).

Neurotoxic Effects: Dieldrin induces apoptosis via caspase-3-dependent activation in dopaminergic cells, suggesting a mechanism for its neurotoxicity, which is relevant in the context of diseases like Parkinson's (Kanthasamy et al., 2008).

Metabolic Pathways: Comparative studies in rats and mice showed that dieldrin undergoes metabolic pathways leading to various metabolites, including 12-hydroxydieldrin, which might be relevant for understanding 12-Keto Dieldrin (Hutson, 1976).

Environmental and Health Impacts: Extensive research has been conducted on dieldrin's production, environmental deposition, bioaccumulation, toxicology, and epidemiology, highlighting its persistent and harmful effects on both the environment and human health (Jorgenson, 2001).

Safety And Hazards

Dieldrin is highly toxic and can cause severe health effects including headache, dizziness, nausea, vomiting, malaise (vague feeling of discomfort), sweating, myoclonic limb jerks, clonic, tonic convulsions, coma, and in animals, liver and kidney damage . It is also a potential occupational carcinogen .

Future Directions

properties

IUPAC Name |

(9S,11R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-en-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl6O2/c13-8-9(14)11(16)4-2-5(19)1(6-7(2)20-6)3(4)10(8,15)12(11,17)18/h1-4,6-7H/t1?,2?,3?,4?,6-,7+,10?,11? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGKTAHLUABTPM-IFQIWKIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C(C(C1=O)C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]12[C@H](O1)C3C4C(C2C3=O)C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857906 | |

| Record name | (1aR,7aS)-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxiren-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-Keto Dieldrin | |

CAS RN |

52745-99-0 | |

| Record name | (1aR,7aS)-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxiren-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)

![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)

![[1-13Cglc]lactose monohydrate](/img/structure/B1146271.png)

![Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide](/img/structure/B1146281.png)